![molecular formula C17H13N5O2 B2865154 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034500-37-1](/img/structure/B2865154.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, a pyrazine ring, a benzimidazole ring, and a carboxamide group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized via condensation reactions or coupling reactions . For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Scientific Research Applications
Anticancer Activity
Indole derivatives, such as our compound of interest, have been extensively studied for their potential as anticancer agents. The presence of the indole moiety is significant in medicinal chemistry, as it is found in compounds that exhibit high affinity for various biological receptors, which is crucial in cancer treatment. Specifically, derivatives of this compound have shown promising results against certain cancer cell lines, indicating potential as epidermal growth factor receptor (EGFR) inhibitors . This application is particularly important as EGFR is often overexpressed in various cancers, making it a prime target for therapeutic intervention.
Antiviral Properties
The indole scaffold is also associated with antiviral properties. Compounds with this structure have been reported to show inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized into derivatives that might serve as effective antiviral agents, contributing to the treatment or prevention of viral infections.
Antimicrobial Effects
Indole derivatives have been recognized for their antimicrobial effects. This includes activity against bacteria and fungi, such as inhibiting the growth of Candida albicans . The compound’s potential to act as an antimicrobial agent opens up possibilities for treating various infectious diseases caused by pathogenic microorganisms.
Anti-inflammatory Activity
The biological potential of indole derivatives extends to anti-inflammatory activity. This is particularly relevant in the context of chronic inflammation, which is a contributing factor to numerous diseases. The compound’s ability to modulate inflammatory responses could lead to new treatments for conditions like arthritis, asthma, and other inflammatory disorders .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes. Their interaction with biological receptors involved in glucose metabolism suggests that they could be used to develop new antidiabetic medications . This is a significant area of research given the global prevalence of diabetes and the need for more effective treatments.
Antitubercular Activity
The fight against tuberculosis (TB) could benefit from the development of new antitubercular agents. Indole derivatives have shown potential in this field, which could lead to novel therapeutic options for TB, a disease that continues to be a major health challenge worldwide .
Mechanism of Action
Target of Action
Similar compounds have been studied for their effects on lung carcinoma cell lines .
Mode of Action
Compounds with similar structures have been shown to exhibit cytotoxic effects against lung carcinoma cell lines . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Similar compounds have been shown to affect apoptosis in lung carcinoma cell lines . Apoptosis, or programmed cell death, is a crucial pathway in cancer treatment as it can lead to the death of cancer cells.
Result of Action
Similar compounds have been shown to have a cytotoxic effect on lung carcinoma cell lines . This suggests that the compound may have potential anti-cancer effects.
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-17(11-1-2-13-14(7-11)22-10-21-13)20-8-15-16(19-5-4-18-15)12-3-6-24-9-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNCFJZHIKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

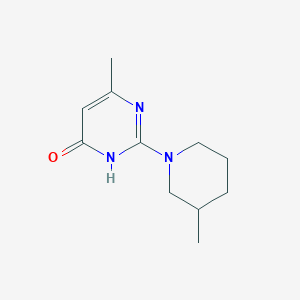
![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)
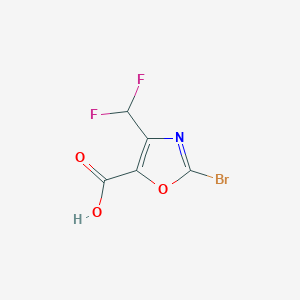
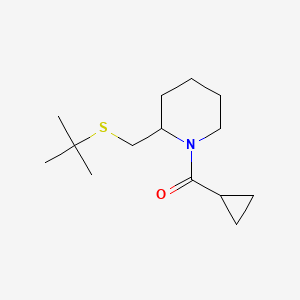

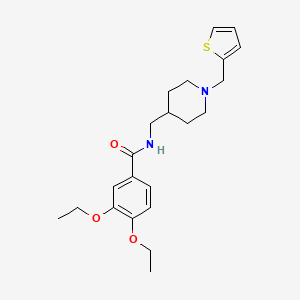
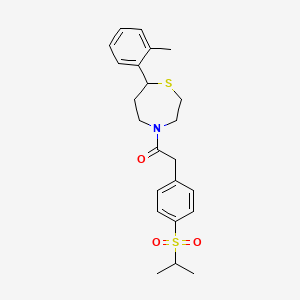



![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)